2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid
CAS No.: 1691025-32-7
Cat. No.: VC3084793
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid - 1691025-32-7](/images/structure/VC3084793.png)
Specification
CAS No. | 1691025-32-7 |
---|---|
Molecular Formula | C22H23NO4 |
Molecular Weight | 365.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-4-enoic acid |
Standard InChI | InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-11,19-20H,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Standard InChI Key | GGOWOCDBQNURKM-UHFFFAOYSA-N |
SMILES | CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Canonical SMILES | CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Introduction
Chemical Properties and Identification
Molecular Information and Identifiers
The chemical and physical properties of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid are summarized in the following table:
Property | Value |
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Chemical Formula | C22H23NO4 |
Molecular Weight | 365.42 g/mol |
CAS Numbers | 914486-08-1, 1691025-32-7 |
MDL Number | MFCD10565739 |
These fundamental properties establish the basic identity of the compound and provide essential information for researchers working with this material .
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs, reflecting different naming conventions and potentially different stereochemical designations:
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2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhex-4-enoic acid
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(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-4-hexenoic acid
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(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid
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4-Hexenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-, (2S)-
This variety of nomenclature highlights the complexity of chemical naming systems and the different approaches used in various databases and commercial listings.
Structural Characteristics
Functional Groups and Chemical Structure
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid contains several key functional groups that define its chemical behavior and applications:
The compound features a carboxylic acid group (-COOH) that provides acidity and the ability to form peptide bonds. It contains an Fmoc-protected amino group (Fmoc-NH-), which is essential for controlled peptide synthesis applications. The structure is distinguished by a methyl-substituted alkene (methylhex-4-ene) side chain that introduces unsaturation and potential for further chemical modification .
The Fmoc protecting group, with its fluorene ring system, provides UV-absorbance properties that can be useful for monitoring reactions during peptide synthesis. This structural combination results in a compound that balances reactivity, stability, and functionality for various chemical applications.
Stereochemistry
Based on the naming conventions found in multiple sources, the compound exists primarily in the (S)-configuration at the alpha carbon (the carbon bearing the amino group) . This stereocenter is critical for its biological and chemical properties, as different stereoisomers may exhibit different activities in biological systems or different behaviors in chemical reactions.
The stereochemical designation is explicitly indicated in several of the compound names, such as "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhex-4-enoic acid" and "(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid" . This stereochemical information is essential for researchers requiring precise structural control in their applications.
Applications in Research and Development
Peptide Synthesis Applications
As an Fmoc-protected non-standard amino acid, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid finds its primary application in peptide synthesis. The Fmoc group provides temporary protection for the alpha-amino group during peptide coupling reactions, preventing unwanted side reactions while allowing for controlled deprotection using mild base conditions.
Related Compounds and Structural Analogues
Structural Variations and Analogues
Several structurally related compounds appear in chemical databases, forming a family of Fmoc-protected non-standard amino acids with varying carbon chain lengths and substitution patterns:
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid (CAS: 288617-72-1), which differs in the position of the methyl group and the double bond
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (CAS: 851909-08-5), which lacks the methyl substitution on the alkene
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid (CAS: 1093645-21-6), which features an extended carbon chain and different stereochemistry
These variations allow researchers to select compounds with specific structural features to achieve desired properties in resulting peptides or other applications. The existence of this family of compounds suggests systematic development efforts to create tools for diverse applications in peptide chemistry and pharmaceutical research.
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